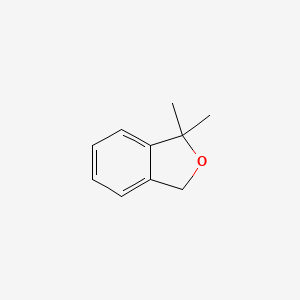
1,1-Dimethyl-1,3-dihydroisobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1,3-dihydroisobenzofuran is a heterocyclic organic compound characterized by a fused benzene and furan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-1,3-dihydroisobenzofuran can be synthesized through several methods. One common approach involves the reduction of phthalic acid or its derivatives, followed by cyclization. Another method includes the use of tin powder-mediated tandem allylation/oxa-Michael addition reactions of o-formyl chalcones with various allyl bromides under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available starting materials. The process often includes steps such as cycloaddition reactions and subsequent purification to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimethyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form isobenzofuran-1(3H)-one and isobenzofuran-1,3-dione using molecular oxygen and hydrogen peroxide in subcritical water .
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Tin powder and allyl bromides under mild conditions.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products Formed:
- Isobenzofuran-1(3H)-one
- Isobenzofuran-1,3-dione
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its radical scavenging activity and potential as an antioxidant.
Medicine: Explored for its anti-tumor, anti-diabetic, and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-1,3-dihydroisobenzofuran involves its interaction with various molecular targets and pathways. Its radical scavenging activity is attributed to its ability to donate electrons and neutralize reactive oxygen species. The presence of carboxyl and carbonyl residues resulting from the opening of the lactone ring alters the aromaticity of the system, enhancing its reactivity .
Comparación Con Compuestos Similares
- Isobenzofuran
- Isobenzofuran-1(3H)-one
- 3-Hydroxyisobenzofuran-1(3H)-one
Comparison: 1,1-Dimethyl-1,3-dihydroisobenzofuran is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to isobenzofuran and its derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
42502-56-7 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
3,3-dimethyl-1H-2-benzofuran |
InChI |
InChI=1S/C10H12O/c1-10(2)9-6-4-3-5-8(9)7-11-10/h3-6H,7H2,1-2H3 |
Clave InChI |
URPOKCTXTOAWMI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide](/img/structure/B15212205.png)
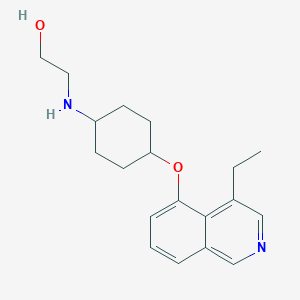
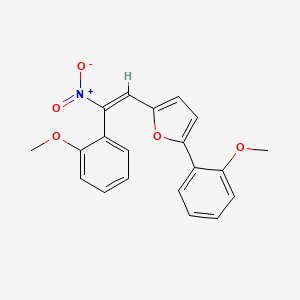
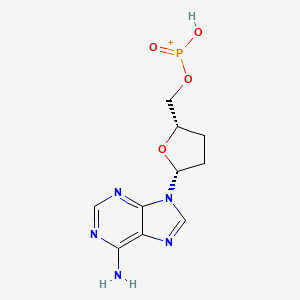
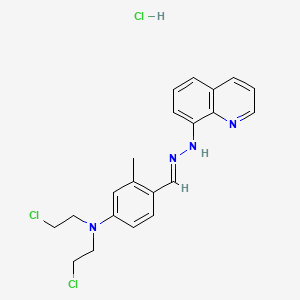
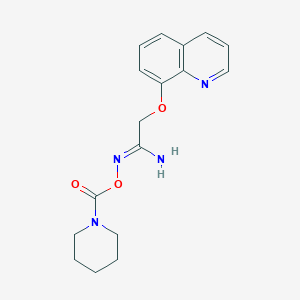
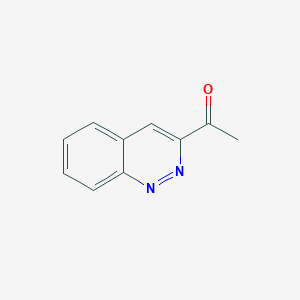
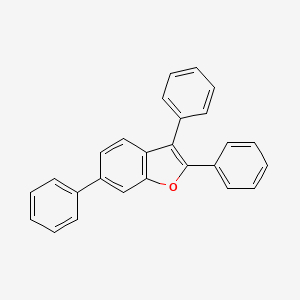
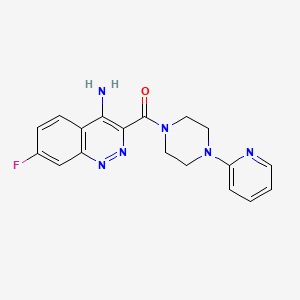
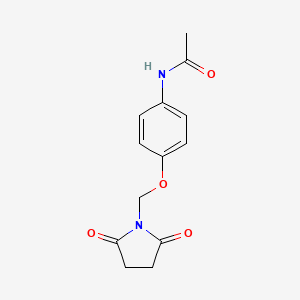
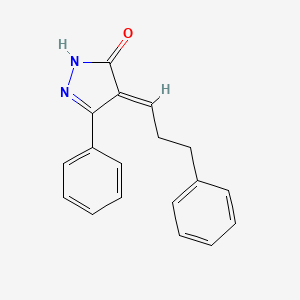
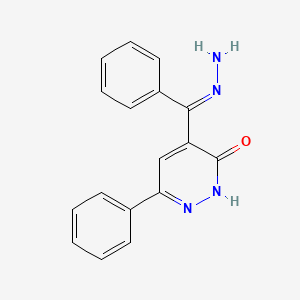
![N-{1-Butylcarbamoyl-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-4-methylbenzamide](/img/structure/B15212309.png)
![(9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B15212314.png)
